
2-Hydroxychalcone
Overview
Description
2-Hydroxychalcone is a naturally occurring flavonoid compound known for its diverse bioactivity. It is a hydroxyl derivative of chalcones, which are biosynthetic precursors of flavonoids.
Mechanism of Action
Target of Action
2-Hydroxychalcone, a natural flavonoid, primarily targets NF-κB and Bcl-2 . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival . Bcl-2 is a family of proteins involved in the response to apoptosis or programmed cell death .
Mode of Action
This compound interacts with its targets by inducing apoptosis through Bcl-2 downregulation . It also inhibits the activation of NF-κB . In addition, it has been found to inhibit COX-1 and COX-2 enzymes .
Biochemical Pathways
The compound affects the NF-κB signaling pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development . This compound inhibits this pathway, leading to an excessive intracellular accumulation of reactive oxygen species, induction of endoplasmic reticulum stress, and activation of JNK/MAPK .
Pharmacokinetics
Chalcones, in general, have been found to have moderate to potential ability to reduce blood sugar . More research is needed to fully understand the ADME properties of this compound.
Result of Action
This compound has been found to have a potent antioxidant activity, inhibiting lipid peroxidation . It also induces apoptosis in cells . Furthermore, it has shown promising activity against NO and PGE2 .
Action Environment
The action of this compound can be influenced by environmental factors such as light. For example, the compound takes advantage of cycloisomerization to form a transient flavylium under the irradiation of 24 W CFL . This suggests that light could potentially enhance the compound’s action.
Biochemical Analysis
Biochemical Properties
2-Hydroxychalcone interacts with various biomolecules, playing a significant role in biochemical reactions. It has been reported to exhibit potent antioxidant activity, inhibiting lipid peroxidation . It also induces apoptosis by downregulating Bcl-2, a protein that regulates cell death . Furthermore, it inhibits the activation of NF-kB, a protein complex that controls DNA transcription and cell survival .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit cell proliferation in lipid-loaded HepG2 cells . At a concentration of ≥ 20µM, it increases the oxygen consumption rate, ATP production, mitochondrial membrane potential, and the generation of total and mitochondrial reactive oxygen species (ROS) production . It also influences cell function by affecting the expression of inflammatory cytokines (TNF-α, IL-6, and IL-8) and Caspase-9 protein, and reducing the expression of SOD1 .
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit the NF-κB pathway, leading to an excessive intracellular accumulation of reactive oxygen species, induction of endoplasmic reticulum stress, and activation of JNK/MAPK .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been found to inhibit cell proliferation at certain concentrations in lipid-loaded cells with limited effects on normal cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in male mice with type 2 diabetes, doses of 200–300 mg/kg/day of 2-hydroxy-3,4,6-trimethoxychalcone exhibited a hypoglycemic effect comparable to that of metformin, an antidiabetic drug .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a precursor of flavonoids, which are synthesized from two main precursors: one molecule of 4-coumaroyl-CoA (derived from phenylalanine) and three molecules of malonyl-CoA (derived from acetyl-CoA) . The key enzyme involved in chalcone synthesis is chalcone synthase (CHS), which catalyzes the first committed step of flavonoid biosynthesis .
Transport and Distribution
It is known that it can inhibit cell proliferation in lipid-loaded cells, suggesting that it may interact with lipid transporters or binding proteins .
Subcellular Localization
Chalcone isomerase (CHI), an early-step enzyme in the flavonoids biosynthesis pathway, has been found to accumulate in specific tissues and subcellular locations
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with appropriately substituted benzaldehydes under basic conditions . The reaction typically yields this compound in varying percentages, depending on the substituents and reaction conditions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of ball mill conditions has been explored to optimize the yield and efficiency of the synthesis process . This method involves grinding the reactants in the presence of a catalyst, which enhances the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form flavones and flavanones through palladium(II)-catalyzed oxidative cyclization.
Reduction: Reduction reactions can convert this compound into dihydrochalcones.
Substitution: Substitution reactions can introduce different functional groups into the chalcone structure, modifying its properties.
Common Reagents and Conditions:
Oxidation: Palladium(II) catalysts and oxidants such as oxygen or iodine are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Flavones and Flavanones: These are major products formed through oxidative cyclization of this compound.
Dihydrochalcones: These are formed through reduction reactions.
Scientific Research Applications
Antifungal Applications
Mechanism of Action
Recent studies have highlighted the antifungal properties of 2-hydroxychalcone, particularly against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes. The compound exhibits anti-biofilm activity, which is crucial since biofilms often contribute to treatment resistance. In vitro tests demonstrated that this compound inhibited planktonic cells at concentrations as low as 7.8 mg/L, while early-stage biofilms were affected at 15.6 mg/L, and mature biofilms at 31.2 mg/L .
Photodynamic Therapy (PDT)
The compound's efficacy is enhanced under photodynamic therapy, where it acts as a photosensitizer. When subjected to light activation, the inhibitory concentrations against biofilms were reduced by fourfold, indicating a synergistic effect with light exposure . Scanning electron microscopy (SEM) revealed that treatment led to significant structural damage in fungal cells, including cell wall collapse and cytoplasmic leakage .
Anticancer Research
Cytotoxicity Against Cancer Cell Lines
This compound has shown promising results in cancer research, particularly against breast cancer cell lines such as MCF-7 and CMT-1211. Studies indicate that this compound induces cytotoxicity by inhibiting cell proliferation, migration, and invasion. Mechanistically, it disrupts the NF-κB signaling pathway, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis through autophagy .
In Vivo Studies
In vivo experiments further support its anticancer potential, demonstrating that this compound can suppress tumor growth and metastasis effectively . The compound's ability to elevate autophagic levels in cancer cells suggests a dual mechanism of action—promoting both autophagy and apoptosis, which could be beneficial for therapeutic strategies against resistant cancer types.
Pharmacological Studies
Pharmacokinetics and Toxicity Profiles
Pharmacological assessments reveal that this compound adheres to Lipinski's rule of five, indicating good oral bioavailability and low toxicity . Toxicity studies have shown an LD50 value suggesting a high tolerated daily dose with minimal side effects. The compound's interactions with biomolecules have been explored through molecular docking studies, confirming its potential as a therapeutic agent with favorable pharmacokinetic properties .
Summary of Findings
Application Area | Key Findings | Concentration Range |
---|---|---|
Antifungal | Effective against dermatophytes; inhibits biofilm | Planktonic: 7.8 mg/L |
PDT enhances efficacy; causes structural damage | Early Biofilm: 15.6 mg/L | |
Mature Biofilm: 31.2 mg/L | ||
Anticancer | Induces apoptosis and autophagy in breast cancer cells | Significant cytotoxicity |
Inhibits NF-κB pathway; promotes ROS accumulation | MCF-7: IC50 not specified | |
Pharmacological | High oral absorption; low toxicity | LD50: High tolerance |
Comparison with Similar Compounds
2-Hydroxychalcone can be compared with other similar compounds, such as:
Chalcone: The parent compound of this compound, which lacks the hydroxyl group.
Flavones and Flavanones: These compounds are oxidation products of this compound and share similar bioactivities.
Dihydrochalcones: Reduction products of this compound with distinct properties.
Uniqueness: this compound’s unique hydroxyl group enhances its bioactivity, making it a more potent antioxidant and lipoxygenase inhibitor compared to its parent compound .
Biological Activity
2-Hydroxychalcone (2-HC) is a flavonoid compound known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Its structure features a hydroxyl group at the 2-position of the chalcone backbone, which enhances its reactivity and biological efficacy. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and recent research findings.
Antimicrobial Activity
This compound has shown significant antimicrobial properties, particularly against dermatophytes and resistant bacterial strains. Research indicates that it can inhibit both early-stage and mature biofilms of dermatophyte fungi at concentrations of 15.6 mg/L and 31.2 mg/L, respectively . Furthermore, when combined with photodynamic therapy (PDT), the effective concentrations were reduced to as low as 2-7.8 mg/L . The mechanism involves targeting ergosterol in fungal cell membranes and generating reactive oxygen species (ROS), leading to cell death through apoptosis and necrosis .
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Treatment Type |
---|---|---|
Dermatophytes | 15.6 - 31.2 mg/L | Dark and PDT |
Methicillin-resistant Staphylococcus aureus | 11.2 µg/mL (with oxacillin) | Combination therapy |
Antidiabetic Effects
In studies involving type 2 diabetes mellitus (T2DM) models, this compound has demonstrated potential in lowering blood glucose levels and improving insulin sensitivity. It was observed to increase adiponectin levels in T2DM rats, suggesting a beneficial role in metabolic regulation . The compound's ability to modulate glucose metabolism may provide a therapeutic avenue for managing diabetes.
Anticancer Properties
The anticancer activity of this compound has been extensively studied, particularly in breast cancer models. Research has shown that it induces significant cytotoxicity in MCF-7 breast cancer cells by inhibiting cell proliferation and inducing apoptosis through the NF-κB signaling pathway . The compound also promotes autophagy, which is crucial for the degradation of damaged cellular components.
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 1.75 | Apoptosis via NF-κB inhibition |
CMT-1211 | 6.2 | Induction of ROS and autophagy |
Induction of Apoptosis
The apoptosis induced by this compound is linked to increased ROS production and endoplasmic reticulum stress, leading to cell death in cancer cells . This mechanism highlights the compound's potential as an anticancer agent.
Modulation of Signaling Pathways
The inhibition of the NF-κB pathway is a critical mechanism through which this compound exerts its anticancer effects. By disrupting this survival pathway, it enhances apoptotic signaling in cancer cells .
Case Study: Efficacy Against Dermatophytes
A study evaluated the effectiveness of this compound against dermatophyte biofilms using both dark treatment and PDT. Results showed that early-stage biofilms were effectively inhibited at lower concentrations when PDT was applied, underscoring the compound's potential in treating chronic fungal infections .
Case Study: Antidiabetic Effects
In a controlled study on T2DM rats, administration of this compound resulted in a significant decrease in blood glucose levels and an increase in serum adiponectin levels compared to control groups. This suggests that the compound may enhance insulin sensitivity and improve metabolic health .
Properties
IUPAC Name |
(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOOPSJCRMKSGL-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644-78-0, 42224-53-3 | |
Record name | 2-Hydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC170281 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 644-78-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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